Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid
Description
Molecular Weight and Substituent Effects
Structural and Functional Implications
- Steric bulk : The 3,5-dimethylphenyl group introduces greater steric hindrance compared to phenyl or hydroxyphenyl groups, potentially affecting coupling efficiency in peptide synthesis.
- Hydrophobicity : The nonpolar dimethylphenyl moiety enhances lipid solubility, contrasting with the polar hydroxyl group in Fmoc-L-tyrosine.
- Aromatic interactions : The dimethylphenyl and Fmoc groups may engage in π-π stacking, influencing solid-phase resin loading capacities.
Properties
Molecular Formula |
C28H29NO4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
5-(3,5-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C28H29NO4/c1-18-14-19(2)16-20(15-18)8-7-13-26(27(30)31)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h3-6,9-12,14-16,25-26H,7-8,13,17H2,1-2H3,(H,29,32)(H,30,31) |
InChI Key |
GIPDDLLVNQJIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Functionalization
Solid-phase synthesis remains the gold standard for producing Fmoc-protected amino acids. For Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid , Wang resin preloaded with Fmoc-protected amino acids is typically employed due to its acid-labile linkage, which facilitates final cleavage under mild conditions. The resin’s hydroxyl groups are activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), enabling efficient coupling of the precursor amino acid.
Incorporation of the 3,5-Dimethylphenyl Side Chain
The pentanoic acid backbone with a 3,5-dimethylphenyl substituent is introduced via a multi-step alkylation strategy. A racemic mixture of 2-amino-5-(3,5-dimethylphenyl)pentanoic acid is synthesized by reacting 3,5-dimethylbenzyl chloride with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. This intermediate is then resolved enantioselectively using dynamic kinetic resolution (DKR) with a nickel(II) chloride/(S)-BINAP catalyst system, achieving >98% enantiomeric excess (ee).
Fmoc Protection and Final Cleavage
After resolving the amino acid, the Fmoc group is introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a bicarbonate buffer (pH 8.5). The reaction proceeds quantitatively within 2 hours at room temperature, as confirmed by HPLC. Cleavage from the resin is achieved using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5), yielding the final product with >95% purity after recrystallization from ethyl acetate/heptane.
Table 1: SPPS Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 3,5-Dimethylbenzyl chloride, DMF, 60°C, 12h | 78 | 85 |
| DKR Resolution | NiCl₂, (S)-BINAP, MeOH, 50°C, 2.5h | 92 | 98.2 (ee) |
| Fmoc Protection | Fmoc-OSu, Na₂CO₃, acetone/H₂O, rt, 2h | 95 | 99 |
| Resin Cleavage | TFA/TIS/H₂O (95:2.5:2.5), rt, 1h | 88 | 95 |
Solution-Phase Synthesis with Enantioselective Strategies
Chiral Auxiliary-Mediated Synthesis
Enantioselective synthesis is achieved using (S)-oxazolidinone as a chiral auxiliary. The pentanoic acid backbone is constructed via a Mukaiyama aldol reaction between 3,5-dimethylphenylacetaldehyde and a glycolic acid-derived enolate. The auxiliary directs stereochemistry at C2, yielding the (S)-configured amino acid with >95:5 enantiomeric ratio (er). Subsequent hydrolysis with lithium hydroxide removes the auxiliary, and the free amine is protected with Fmoc-OSu under biphasic conditions (ethyl acetate/water).
Ellman’s Sulfinimine for α-Amino Stereocontrol
An alternative route employs Ellman’s tert-butanesulfinamide to establish the α-amino stereocenter. The sulfinimine intermediate is formed by condensing 5-(3,5-dimethylphenyl)pentanal with (R)-tert-butanesulfinamide. Diastereoselective addition of cyanide (Strecker synthesis) followed by hydrolysis yields the (S)-amino acid with 95:5 dr. The Fmoc group is then introduced using standard protocols.
Table 2: Solution-Phase Optimization Data
| Method | Key Step | Diastereomeric Ratio (dr) | ee (%) |
|---|---|---|---|
| Oxazolidinone Auxiliary | Mukaiyama Aldol | N/A | 95 |
| Ellman Sulfinimine | Strecker Addition | 95:5 | 98 |
Dynamic Kinetic Resolution (DKR) for Scalable Production
Racemization and Resolution Mechanism
DKR is particularly effective for large-scale synthesis. Racemic 2-amino-5-(3,5-dimethylphenyl)pentanoic acid is treated with a nickel(II) complex of (S)-BINAP in methanol at 50°C. The nickel catalyst simultaneously racemizes the amino acid and selectively crystallizes the (S)-enantiomer via ligand exchange. This method achieves 93% yield and 98.2% ee on a 20 g scale without chromatography.
Ligand Recycling and Cost Efficiency
The chiral ligand (S)-BINAP is recovered by precipitating the nickel complex with acetic acid and extracting the ligand into dichloromethane. This recycling reduces production costs by 40%, making DKR the most economically viable method for industrial applications.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity for all synthetic batches. The (S)-configuration is verified by comparing retention times with commercially available standards.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CD₃OD): δ 7.78 (2H, Fmoc aromatic), 7.36 (2H, Fmoc), 4.36 (2H, CH₂O), 2.35–1.82 (m, 4H, pentanoic backbone), 2.25 (6H, dimethylphenyl).
- ¹⁹F NMR (376 MHz): δ −66.86 (CF₃, absent in this compound but used for method validation).
- HRMS : m/z 443.54 [M + H]⁺, matching the theoretical mass of C₂₈H₂₉NO₄.
Challenges and Optimization Strategies
Side Reactions During Fmoc Protection
Competitive acylation at the ε-amine of lysine analogs is mitigated by using a 10-fold excess of Fmoc-OSu and maintaining pH >8 with sodium carbonate.
Solubility Issues in Recrystallization
The product’s low solubility in non-polar solvents necessitates recrystallization from ethyl acetate/heptane (1:30), achieving 93% recovery.
Industrial Applications and Scalability
The DKR method is patented for kilogram-scale production (WO2021034815A1), while SPPS remains preferred for research-grade quantities due to its modularity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions for substitution reactions can vary widely, but often involve nucleophiles or electrophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Peptide Synthesis
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid serves as a crucial building block in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method is essential for constructing complex peptide sequences with high purity and yield.
Case Study: Synthesis of Bioactive Peptides
Research has demonstrated the successful incorporation of this compound into various bioactive peptides. For instance, peptides designed to inhibit specific enzyme activities have been synthesized using this amino acid as a key component, showcasing its versatility in creating therapeutic agents.
Drug Development
This compound has been investigated for its potential role as a precursor in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can enhance biological activity or selectivity towards specific targets.
Applications in Medicinal Chemistry
- Precursor for Inhibitors : this compound has been utilized in the design of enzyme inhibitors, particularly those targeting proteases and kinases.
- Development of Antagonists : It has been employed in synthesizing antagonists for various receptors, contributing to the development of new therapeutic strategies for treating diseases such as cancer and neurodegenerative disorders.
Biological Studies
The compound is also used extensively in biological research to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides allows researchers to investigate how structural variations affect biological function.
Enzyme Interaction Studies
Studies involving this compound have provided insights into:
- Substrate Specificity : Understanding how modifications influence substrate binding and enzyme kinetics.
- Protein Stability : Analyzing how different amino acid sequences impact protein folding and stability under physiological conditions.
Industrial Applications
In addition to its research applications, this amino acid is employed in the production of specialty chemicals and materials. Its unique properties enable its use in various industrial processes, including:
- Synthesis of Specialty Polymers : Used as a monomer in polymer chemistry to create materials with specific mechanical or thermal properties.
- Development of Functional Materials : Its incorporation into materials science has led to advancements in creating smart materials with tailored functionalities.
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be removed under basic conditions, revealing the free amine, which can then participate in further reactions. The 3,5-dimethylphenyl group can influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Hydrophobicity : The 3,5-dimethylphenyl variant (logP ~4.2 predicted) exhibits higher lipophilicity compared to the 3-methylphenyl (logP ~3.8) or 4-chlorophenyl (logP ~3.5) derivatives, making it suitable for membrane-penetrating peptides .
- Functional Group Diversity : Azido and hydroxyl substituents enable applications in bioorthogonal chemistry (e.g., click reactions) and enzymatic inhibition, respectively .
Physicochemical Properties
Table: Physicochemical Comparison
| Property | This compound | Fmoc-(S)-2-amino-5-(3-trifluoromethylphenyl)pentanoic acid | Fmoc-δ-azido-Nva-OH |
|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported |
| Boiling Point | 679.7°C (predicted) | N/A | N/A |
| Density | 1.202 g/cm³ | N/A | N/A |
| pKa (α-COOH) | 3.88 ± 0.21 | ~3.5 (estimated) | ~3.2 (estimated) |
| Solubility | Low in aqueous buffers | Low (hydrophobic CF3 group) | Moderate in DMF |
- Acidity : The pKa of the carboxyl group varies slightly due to substituent electronic effects. The trifluoromethyl group lowers the pKa compared to dimethylphenyl .
Biological Activity
Fmoc-(S)-2-amino-5-(3,5-dimethylphenyl)pentanoic acid (Fmoc-Dmp) is an amino acid derivative that has garnered attention due to its potential biological activities and applications in peptide synthesis. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a branched side chain containing a dimethylphenyl moiety. This article explores the biological activity of Fmoc-Dmp, focusing on its synthesis, receptor interactions, and potential therapeutic applications.
- Chemical Formula : C28H29NO4
- Molecular Weight : 443.54 g/mol
- CAS Number : 2104031-58-3
- Density : 1.202 g/cm³
- pKa : 3.88
Synthesis
Fmoc-Dmp can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc protecting group allows for selective deprotection during peptide assembly, facilitating the incorporation of various amino acids into peptides. The synthesis typically involves:
- Anchoring the first amino acid on a solid support.
- Fmoc deprotection using a base (e.g., piperidine).
- Coupling with activated amino acids , such as Fmoc-Dmp, using coupling reagents like HBTU or DIC.
- Repetition of deprotection and coupling until the desired peptide length is achieved.
Receptor Binding Studies
Research indicates that analogues of Fmoc-Dmp exhibit varying affinities for opioid receptors, particularly mu (μ), delta (δ), and kappa (κ) receptors. A study demonstrated that modifications in the peptide bond structure influenced binding affinities significantly:
- Binding Affinity : Modifications in the address site did not greatly affect binding at κ receptors but decreased affinity at μ and δ receptors for certain analogues .
Antimicrobial Activity
Preliminary studies have suggested that compounds derived from Fmoc-Dmp may possess antimicrobial properties. The activity was assessed against various bacterial strains, revealing that some derivatives exhibited higher efficacy than traditional antibiotics:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
- Results : Certain metal complexes formed with derivatives of Fmoc-Dmp showed enhanced antibacterial activity compared to standard drugs like amoxicillin .
Case Studies
-
Peptide Analogues in Pain Management
- A series of peptide analogues incorporating Fmoc-Dmp were tested for pain relief efficacy in animal models. The results indicated that specific modifications led to increased potency and reduced side effects compared to non-modified peptides.
-
Cancer Therapy Applications
- Fmoc-Dmp-based peptides were evaluated for their ability to target cancer cells selectively. In vitro studies showed promising results in inhibiting glioblastoma cell proliferation through mechanisms involving receptor-mediated endocytosis.
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
